molecular formula C15H10BrNO2 B387326 5-bromo-N-(2-naphthyl)-2-furamide

5-bromo-N-(2-naphthyl)-2-furamide

Cat. No.: B387326
M. Wt: 316.15g/mol
InChI Key: NLAQCTYPUSFWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(2-naphthyl)-2-furamide is a brominated furan derivative featuring a naphthylamide substituent. The core structure consists of a furan ring substituted with a bromine atom at the 5-position and a 2-naphthyl group attached via an amide linkage. This configuration suggests moderate polarity, influenced by the electron-withdrawing bromine and the aromatic naphthyl moiety. Such compounds are typically explored for pharmaceutical or material science applications due to their tunable electronic and steric properties .

Properties

Molecular Formula

C15H10BrNO2

Molecular Weight

316.15g/mol

IUPAC Name

5-bromo-N-naphthalen-2-ylfuran-2-carboxamide

InChI

InChI=1S/C15H10BrNO2/c16-14-8-7-13(19-14)15(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,17,18)

InChI Key

NLAQCTYPUSFWMR-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)Br

solubility

4.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the amide nitrogen significantly impacts molecular weight, solubility, and electronic characteristics. Below is a comparison with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight XLogP3 Key Features Reference
5-Bromo-N-(2-isopropylphenyl)-2-furamide 2-Isopropylphenyl C₁₄H₁₄BrNO₂ 308.17 3.8 High hydrophobicity due to bulky isopropyl group
5-Bromo-N-(4-methoxyphenyl)-2-furamide 4-Methoxyphenyl C₁₂H₁₀BrNO₃ 296.12 - Enhanced polarity from methoxy group; purity 95%
5-Bromo-N-(2-phenoxyphenyl)-2-furamide 2-Phenoxyphenyl C₁₇H₁₂BrNO₃ 358.19 - Increased aromaticity and molecular weight
5-Bromo-N-(4-phenylbutyl)-2-furamide 4-Phenylbutyl C₁₅H₁₅BrN₂O₂ 343.20 - Flexible alkyl chain; industrial/research uses
5-Bromo-N-[2-(3-chlorophenyl)ethyl]-2-furamide 3-Chlorophenethyl C₁₃H₁₁BrClNO₂ 328.59 - Chlorine enhances electronegativity

Key Observations :

  • Steric Effects : Bulky substituents like 2-isopropylphenyl (MW 308.17) increase hydrophobicity (XLogP3 = 3.8), whereas smaller groups like 4-methoxyphenyl (MW 296.12) improve solubility .
  • Electronic Modulation : Electron-donating groups (e.g., methoxy) may enhance dipole moments, while electron-withdrawing groups (e.g., bromine, chlorine) influence reactivity in substitution reactions .

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